2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
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Overview
Description
2-(4-Hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a complex organic compound belonging to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a pyrroloquinoline core fused with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxyphenyl acetic acid, which is then subjected to cyclization reactions to form the quinoline core. The key steps include:
Formation of 4-hydroxyphenyl acetic acid: This can be achieved through the hydroxylation of phenylacetic acid.
Cyclization: The 4-hydroxyphenyl acetic acid undergoes cyclization with appropriate reagents to form the pyrroloquinoline core.
Methylation: Introduction of the methyl group at the 4-position is typically done using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinoline core can undergo reduction to form dihydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with various functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or sulfonating agents like chlorosulfonic acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology and Medicine:
Anticancer Agents: Exhibits cytotoxicity against certain cancer cell lines.
Antimicrobial Agents: Shows activity against a range of bacterial and fungal pathogens.
Industry:
Dye Manufacturing: Used as a precursor in the synthesis of dyes and pigments.
Pharmaceuticals: Intermediate in the synthesis of various therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular proteins and enzymes. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the quinoline core can intercalate with DNA, disrupting replication and transcription processes. This dual mechanism makes it effective in inhibiting the growth of cancer cells and pathogens.
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the hydroxy and methyl groups, resulting in different chemical reactivity and biological activity.
4-Methylquinoline: Similar core structure but without the hydroxyphenyl group, leading to reduced interaction with biological targets.
Uniqueness: 2-(4-Hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which enhances its ability to interact with a wide range of biological targets and makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-10-15-16(13-4-2-3-5-14(13)19-10)18(23)20(17(15)22)11-6-8-12(21)9-7-11/h2-9,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYMDSLUOLDCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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